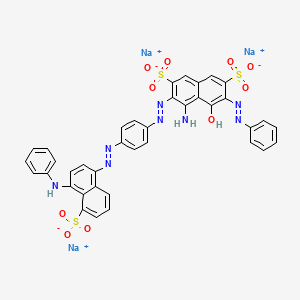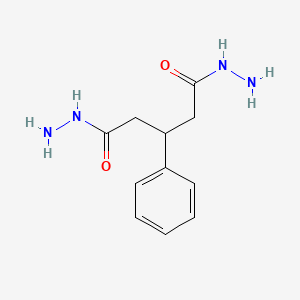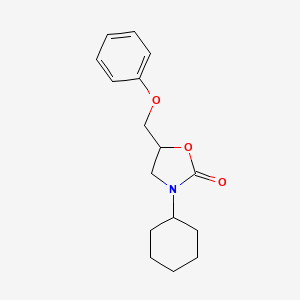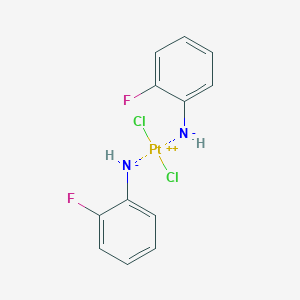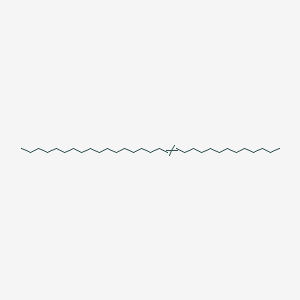
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione is an organic compound with the molecular formula C18H10O4 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon This compound is known for its unique chemical structure, which includes hydroxyl groups at positions 6 and 11, and a methyl group at position 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the oxidation of 8-methyl-7,10-dihydrotetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at positions 6 and 11 can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,11-Dihydroxy-5,12-naphthacenedione
- 8-Acetyl-6,11-dihydroxynaphthacene-5,12-dione
- 6,13-Pentacenequinone
Uniqueness
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione is unique due to the presence of a methyl group at position 8, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Numéro CAS |
69448-11-9 |
|---|---|
Formule moléculaire |
C19H14O4 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
6,11-dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C19H14O4/c1-9-6-7-12-13(8-9)19(23)15-14(18(12)22)16(20)10-4-2-3-5-11(10)17(15)21/h2-6,22-23H,7-8H2,1H3 |
Clé InChI |
CVUKZVQGTFEMRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
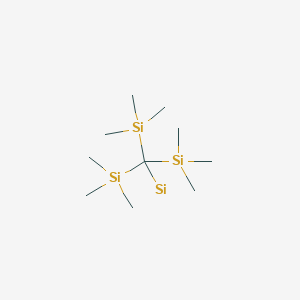
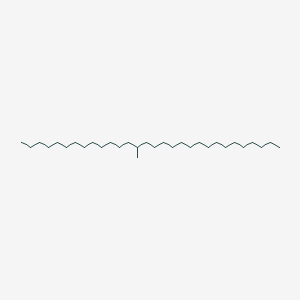
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
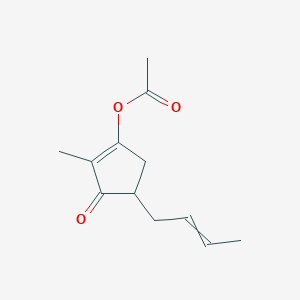
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
